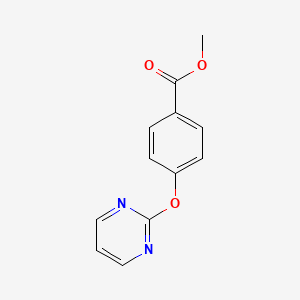

Methyl 4-(pyrimidin-2-yloxy)benzoate

Description

Contextual Significance of Pyrimidine-Containing Heterocycles in Synthetic and Medicinal Chemistry

The pyrimidine (B1678525) ring, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone in the field of medicinal and synthetic chemistry. rsc.org Its derivatives are integral to a vast array of biologically active molecules, both natural and synthetic. researchgate.netnih.gov The significance of the pyrimidine scaffold stems from its versatile reactivity, synthetic accessibility, and its ability to interact with a wide range of biological targets. mdpi.com

In the realm of medicinal chemistry, pyrimidine derivatives have been extensively investigated and are key components in a multitude of therapeutic agents. researchgate.netgoogle.com Their diverse pharmacological activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netmdpi.com The structural motif of pyrimidine allows it to mimic endogenous molecules and interact with biological systems, often by forming hydrogen bonds and participating in π-π stacking interactions with biomolecular targets such as enzymes and receptors. mdpi.com This has led to the development of numerous FDA-approved drugs containing the pyrimidine core. researchgate.netgoogle.com

The synthetic utility of pyrimidines is equally profound. The presence of nitrogen atoms in the ring influences its electronic properties, making it susceptible to various chemical transformations. rsc.org This allows for the synthesis of a wide array of functionalized pyrimidine derivatives, which serve as versatile building blocks in the construction of more complex molecules. mdpi.com The reactivity of the pyrimidine ring can be modulated by the introduction of different substituents, enabling chemists to fine-tune the properties of the resulting compounds for specific applications. rsc.org

Overview of Benzoate (B1203000) Esters in Organic Synthesis and Biological Applications

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. nih.gov These esters are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. Methyl benzoate, the simplest of these, is formed from benzoic acid and methanol (B129727). researchgate.net Benzoate esters are widely utilized in various scientific and industrial fields due to their chemical properties and relative ease of synthesis. nih.govresearchgate.net

In organic synthesis, benzoate esters are valuable intermediates. masterorganicchemistry.com The ester group can be readily transformed into other functional groups, making them useful synthons for the preparation of more complex molecules. masterorganicchemistry.com For instance, they can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or they can be reduced to form benzyl (B1604629) alcohols. chemicalbook.com The aromatic ring of the benzoate ester can also be subjected to electrophilic substitution reactions, allowing for further functionalization. The synthesis of benzoate esters is typically achieved through Fischer esterification, which involves the acid-catalyzed reaction of benzoic acid with an alcohol. nih.gov

From a biological and commercial perspective, benzoate esters are recognized for their applications as flavoring agents and fragrances in the food, cosmetic, and perfume industries. nih.govorganic-synthesis.com Their characteristic sweet and fruity odors make them desirable components in a variety of products. nih.gov While less common than their applications in synthesis and fragrances, some benzoate derivatives have been explored for their potential biological activities, including roles as local anesthetics.

Research Landscape and Foundational Studies on Methyl 4-(pyrimidin-2-yloxy)benzoate Analogues

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of research exists for its structural analogues. These studies provide valuable insights into the potential properties and applications of this class of compounds. The primary synthetic route to such diaryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with a halo-pyrimidine. masterorganicchemistry.comorganic-synthesis.comgordon.eduyoutube.comwikipedia.org

A notable analogue, Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate , has been investigated for its herbicidal properties. nih.gov This compound has demonstrated excellent efficacy against a range of annual and perennial weeds, highlighting a potential application for pyrimidine-ether-benzoate scaffolds in agriculture. nih.gov The study of this and other similar pyrimidinylbenzoate herbicides indicates that the disubstituted pyrimidin-2-yl group possesses significant biological activity. nih.gov

In the field of medicinal chemistry, analogues where the ether linkage is replaced by an amino or amido group have been more extensively studied. For instance, Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate has been synthesized and its crystal structure determined. rsc.orgnih.govnih.govresearchgate.net This compound forms dimers through intermolecular hydrogen bonds, a structural feature that can be relevant for its interaction with biological targets. rsc.orgnih.govnih.govresearchgate.net Another related analogue, Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate , has been explored for its potential as a kinase inhibitor, a class of drugs often used in cancer therapy. Research into this molecule has revealed that modifications to the pyrimidine and pyrazine (B50134) rings can significantly impact its inhibitory potency and selectivity.

Furthermore, the synthesis of various pyrimidine derivatives linked to a benzoic acid or benzoate moiety has been a subject of interest in the development of new therapeutic agents. For example, the synthesis of 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid from its corresponding ethyl benzoate precursor has been described. chemicalbook.com These studies collectively suggest that the combination of a pyrimidine ring and a benzoate moiety, as seen in this compound, represents a promising scaffold for the development of new molecules with potential applications in agrochemicals and pharmaceuticals.

Compound Names Mentioned in this Article

| Common Name/Systematic Name |

| This compound |

| Pyrimidine |

| Methyl benzoate |

| Benzoic acid |

| Benzyl alcohol |

| Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

| Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate |

| Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate |

| 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

| Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate |

| Chloroethane |

| Diethyl ether |

| Sodium ethoxide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyrimidin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLXGVPDVXGPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429185 | |

| Record name | Methyl 4-(pyrimidin-2-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090587-89-5 | |

| Record name | Methyl 4-(pyrimidin-2-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for Methyl 4 Pyrimidin 2 Yloxy Benzoate and Its Analogues

Multistep Synthetic Pathways and Route Optimization

The construction of the target molecule and its analogues is typically achieved through a convergent synthesis, where key fragments are prepared separately before being joined. Route optimization focuses on maximizing yield, minimizing steps, and simplifying purification processes.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.in For Methyl 4-(pyrimidin-2-yloxy)benzoate, the most logical and common strategic disconnection is at the ether C-O bond. lkouniv.ac.in This approach simplifies the complex target into two more manageable precursor molecules. nih.gov

This primary disconnection leads to two synthons: a pyrimidin-2-yl cation and a 4-(methoxycarbonyl)phenoxide anion. The corresponding synthetic equivalents, or real-world reagents, for these synthons are typically a 2-halopyrimidine (such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and methyl 4-hydroxybenzoate (B8730719).

An alternative, though often less direct, disconnection can be made at the ester functional group. This would yield 4-(pyrimidin-2-yloxy)benzoic acid and methanol (B129727). This approach necessitates the formation of the ether linkage first, followed by an esterification step. Both routes are viable and the choice often depends on the availability of starting materials and the desired optimization strategy.

Formation of the Pyrimidine-Oxygen-Benzoate Linkage

The crucial step in the synthesis is the formation of the diaryl ether bond. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the phenoxide ion derived from methyl 4-hydroxybenzoate acts as the nucleophile, attacking an electron-deficient pyrimidine (B1678525) ring and displacing a halide at the C-2 position.

The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base is required to deprotonate the hydroxyl group of the phenol, generating the more nucleophilic phenoxide.

Table 1: Typical Reaction Conditions for SNAr-based Ether Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | Methyl 4-hydroxybenzoate | K₂CO₃ | DMF | 80-120 °C | Standard conditions, good yields. |

| 2-Bromopyrimidine | Methyl 4-hydroxybenzoate | Cs₂CO₃ | Dioxane | 100 °C | Caesium carbonate can enhance reactivity. |

Palladium-catalyzed cross-coupling reactions represent another advanced method for C–O bond formation, offering a different strategic approach to creating the ether linkage. acs.org

Esterification and Aromatic Ring Functionalization

Esterification can be performed either before or after the formation of the ether linkage.

Route A: Pre-Esterification: In this pathway, 4-hydroxybenzoic acid is first converted to methyl 4-hydroxybenzoate. This is a standard Fischer esterification, typically achieved by refluxing the carboxylic acid in excess methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). iajpr.com This ester is then used in the SNAr reaction as described previously.

Route B: Post-Esterification: Alternatively, 4-hydroxybenzoic acid can be reacted with a 2-halopyrimidine to form the 4-(pyrimidin-2-yloxy)benzoic acid intermediate. alchempharmtech.com This intermediate is then esterified. For instance, a solution of the carboxylic acid can be treated with lithium hydroxide (B78521) in a methanol/tetrahydrofuran mixture, followed by acidification to yield the final ester product. chemicalbook.com Microwave-assisted esterification has also been shown to be effective for substituted benzoic acids, sometimes improving yields and reducing reaction times. usm.my

Functionalization of the aromatic rings, if required for analogue synthesis, is strategically planned. For example, nitration of a benzoic acid precursor can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures, which directs the nitro group to the meta position relative to the carboxylic acid. truman.edu This functionalized intermediate can then be carried forward through the esterification and ether formation steps.

Regioselective Synthesis and Isomer Control

The pyrimidine ring has two nitrogen atoms at positions 1 and 3, which makes the C-2, C-4, and C-6 positions electron-deficient and susceptible to nucleophilic attack. In many 2,4-dihalopyrimidines, the C-4 position is known to be more reactive toward nucleophiles than the C-2 position. google.comresearchgate.net

To achieve the selective synthesis of the 2-substituted product, this compound, specific strategies are employed:

Use of a Mono-substituted Pyrimidine: The most straightforward approach is to use a pyrimidine ring that is only activated for substitution at the desired position, such as 2-chloropyrimidine or 2-bromopyrimidine.

Control of Reaction Conditions: The regioselectivity of the reaction can be influenced by the choice of solvent, temperature, and catalyst. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), have been shown to improve regioselectivity in some nucleophilic substitution reactions. organic-chemistry.org

Stepwise Synthesis: In cases with di-substituted pyrimidines, a stepwise approach can be used where the more reactive site is first reacted or protected, allowing for subsequent reaction at the C-2 position. nih.gov

Green Chemistry Approaches in the Synthesis of Pyrimidinyl Benzoates

Modern synthetic chemistry emphasizes the use of green chemistry principles to create processes that are more sustainable, efficient, and environmentally benign. rasayanjournal.co.inwjpmr.commdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. unibo.it

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that accelerates chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govorientjchem.org The mechanism involves acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. orientjchem.orgbeilstein-archives.org

This technique has been successfully applied to the synthesis of pyrimidine derivatives. researchgate.netnih.gov For example, the synthesis of a related compound, methyl 4-((4-methyl-6-(methylthio)pyrimidin-2-yl)oxy)benzoate, was significantly accelerated using ultrasound. beilstein-archives.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Pyrimidinyl Benzoate (B1203000) Analogue

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux | beilstein-archives.org |

The data demonstrates that ultrasonic irradiation can dramatically reduce the reaction time while achieving high product yields, making it a superior alternative to conventional heating methods for the synthesis of pyrimidinyl benzoates and their analogues. orientjchem.orgbeilstein-archives.org

Catalytic Methods for Enhanced Efficiency

Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For the synthesis of this compound and related diaryl ethers, transition metal-catalyzed cross-coupling reactions are the most prominent strategies. dntb.gov.uaresearchgate.net These methods typically involve the formation of the critical carbon-oxygen (C-O) bond between the pyrimidine and benzoate moieties.

The two primary catalytic approaches for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ether bonds using a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper powder. researchgate.netwikipedia.org However, significant advancements have been made. Modern Ullmann-type reactions can be performed under milder conditions using soluble copper(I) salts, such as CuI, in combination with ligands like picolinic acid or diamines. wikipedia.orgnih.gov These improved catalyst systems demonstrate greater functional group tolerance and are effective for a wider range of substrates. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the coupling of a 2-halopyrimidine with methyl 4-hydroxybenzoate in the presence of a copper catalyst and a base.

Buchwald-Hartwig Cross-Coupling: Originally developed for C-N bond formation, the palladium-catalyzed Buchwald-Hartwig reaction has been successfully adapted for C-O coupling to synthesize diaryl ethers. wikipedia.orgwikipedia.org This methodology often provides higher yields and requires milder conditions than traditional Ullmann reactions. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. researchgate.net The choice of ligand is critical; electron-rich and sterically hindered phosphines have proven to be particularly effective for coupling aryl chlorides and bromides. The development of bidentate phosphine ligands like DPEPhos and Xantphos has further expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of aryl halides and phenols. rsc.orgnih.govrsc.org

Table 1: Comparison of Catalytic Methods for Diaryl Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Precursors | Aryl halides (I, Br), Phenols | Aryl halides (Cl, Br, I), Aryl triflates, Phenols |

| Ligands | Picolinic acid, Phenanthroline, Diamines | Bulky, electron-rich phosphines (e.g., Xantphos, DPEPhos) |

| Reaction Conditions | Historically harsh, now milder with modern ligands researchgate.netnih.gov | Generally mild conditions |

| Advantages | Lower cost of catalyst | High efficiency, broad substrate scope, mild conditions wikipedia.org |

Novel Precursor Chemistry for Pyrimidine and Benzoate Moieties

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry. nih.gov A common precursor for the synthesis of this compound would be a 2-substituted pyrimidine, often a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) or a 2-hydroxypyrimidine (B189755).

There are numerous methods for constructing the pyrimidine ring itself. researchgate.netmdpi.com The Pinner synthesis, a condensation reaction between an amidine and a 1,3-dicarbonyl compound, is a foundational method. researchgate.net More contemporary approaches often utilize multicomponent reactions for increased efficiency. For instance, the reaction of aldehydes, ethyl cyanoacetate, and thiourea (B124793) can produce highly functionalized pyrimidine derivatives in a single step. nih.govresearchgate.net

Other notable strategies include:

Cyclocondensation Reactions: Amidines can react with various partners like malononitrile (B47326) dimers in cyclocondensation reactions to form the pyrimidine ring. mdpi.com

From Triazines: Substituted triazines can react with ketones to yield pyrimidines. mdpi.com

From Enamines: Functionalized enamines serve as versatile precursors for pyrimidine synthesis. researchgate.net

Multi-component Reactions: The Biginelli reaction, which combines a β-ketoester, an aldehyde, and urea, is a well-known method for producing dihydropyrimidines, which can then be oxidized to pyrimidines. researchgate.netresearchgate.net

A crucial intermediate for the target synthesis is 2-chloropyrimidine. It can be prepared from 2-hydroxypyrimidine (or its tautomer, pyrimidin-2(1H)-one) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

Table 2: Selected Synthetic Routes to Pyrimidine Intermediates

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 1,3-Dicarbonyl Compound + Amidine | Basic conditions | Substituted Pyrimidine | researchgate.net |

| Aldehyde + Ethyl Cyanoacetate + Thiourea | K₂CO₃, Condensation | Thio-functionalized Pyrimidine | nih.govresearchgate.net |

| β-Bromo-α,β-unsaturated ketone + Benzamidine | Cu⁰ catalysis | Substituted Pyrimidine | mdpi.com |

| 2,4,6-trichloropyrimidine + Nucleophiles | Sequential SNAr reactions | Substituted Pyrimidines | researchgate.netnih.gov |

The other key precursor is a functionalized benzoic acid derivative, specifically methyl 4-hydroxybenzoate for an Ullmann or Buchwald-Hartwig coupling, or 4-(methoxycarbonyl)phenylboronic acid for a Chan-Lam coupling. dntb.gov.ua The synthesis of benzoic acid derivatives can be achieved through various established organic transformations. nih.govacs.org

Common synthetic approaches include:

Oxidation of Toluene Derivatives: Methyl 4-methylbenzoate can be oxidized to terephthalic acid monomethyl ester.

Functional Group Interconversion: Starting from 4-aminobenzoic acid, the amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The resulting 4-hydroxybenzoic acid can then be esterified to yield methyl 4-hydroxybenzoate.

Nitration and Reduction: Nitration of a suitable benzene (B151609) derivative, followed by reduction of the nitro group to an amine, and subsequent conversion to other functional groups is a versatile strategy. acs.orggoogle.com

Gassman Procedure: This method can be used to introduce substituents ortho to an amino group on a benzene ring, which can then be further modified. acs.org

Urea-Benzoic Acid Functionalization: Novel methods include the functionalization of materials like magnetic nanoparticles with urea-benzoic acid ligands, demonstrating advanced applications of these derivatives. nih.govrsc.org

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring for the synthesis of analogues. google.com

Yield Optimization and Purity Enhancement Techniques

Optimizing the reaction yield and ensuring high purity of the final product are critical aspects of any synthetic campaign. For the synthesis of this compound, optimization would focus on the key C-O bond-forming step.

Key parameters for optimization in catalytic reactions include:

Catalyst and Ligand Screening: The choice of metal (Pd vs. Cu) and the specific ligand can dramatically affect reaction rate and yield. researchgate.netnih.gov For palladium-catalyzed reactions, screening a variety of phosphine ligands is standard practice.

Base and Solvent: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the choice of solvent (e.g., dioxane, toluene, DMF) must be empirically optimized for the specific substrates. nih.govnih.gov

Temperature and Reaction Time: While modern catalytic systems operate at lower temperatures than classical methods, careful control of temperature is still necessary to balance reaction rate with potential side reactions and decomposition. researchgate.net Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps determine the optimal reaction time.

Reactant Stoichiometry: Adjusting the ratio of the pyrimidine and benzoate precursors can maximize the consumption of a more valuable starting material.

Purity enhancement of the final compound is typically achieved through standard laboratory techniques.

Crystallization: As this compound is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful method for purification. Slow evaporation of a solution is a common technique to obtain high-purity crystals suitable for analysis. researchgate.net

Chromatography: Column chromatography using silica (B1680970) gel is a versatile method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. researchgate.net

By systematically optimizing these parameters and employing robust purification techniques, the synthesis of this compound can be achieved with high yield and purity. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Pyrimidin 2 Yloxy Benzoate

Ester Hydrolysis and Transesterification Reactions

The ester group is one of the most reactive sites in Methyl 4-(pyrimidin-2-yloxy)benzoate, susceptible to cleavage by water (hydrolysis) or alcohols (transesterification). These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Ester Hydrolysis: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(pyrimidin-2-yloxy)benzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a strong acid catalyst (e.g., H₂SO₄) and an excess of water to shift the equilibrium towards the products. The mechanism involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that goes to completion. A stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is used. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃). The highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid product.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-(pyrimidin-2-yloxy)benzoate. Using a large excess of the new alcohol is necessary to drive the reaction forward.

Table 1: Representative Conditions for Ester Transformations

| Reaction | Reagents | Product | Description |

| Base-Promoted Hydrolysis | NaOH (aq), Heat | 4-(pyrimidin-2-yloxy)benzoic acid sodium salt | Irreversible reaction yielding the carboxylate salt. |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 4-(pyrimidin-2-yloxy)benzoic acid | Reversible reaction requiring excess water. |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl 4-(pyrimidin-2-yloxy)benzoate | Equilibrium process driven by excess of the new alcohol (R-OH). |

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho and para to the ring nitrogens. echemi.comwikipedia.org

In this compound, the ether linkage at the C2 position is itself the result of an SNAr reaction, likely between a 2-halopyrimidine (e.g., 2-chloropyrimidine) and methyl 4-hydroxybenzoate (B8730719). The C2 position is highly activated towards nucleophilic attack. zenodo.org Consequently, the 4-(methoxycarbonyl)phenoxy group can act as a leaving group and be displaced by strong nucleophiles.

Key aspects of this reactivity include:

Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization. echemi.com In the second step, the leaving group (the phenoxy group) is eliminated, and the aromaticity of the ring is restored.

Reactivity: The rate of substitution is influenced by the strength of the incoming nucleophile and the stability of the leaving group. Strong nucleophiles like alkoxides, amides, or thiolates can potentially displace the phenoxy group, especially at elevated temperatures. The reactivity of 2-substituted pyrimidines is well-established, with studies on 2-chloropyrimidine (B141910) showing facile substitution with various nucleophiles. zenodo.orgresearchgate.net

While the C4 and C6 positions are also activated towards nucleophilic attack, substitution at these positions would require the displacement of a hydride ion, which is a very poor leaving group and generally does not occur unless an oxidizing agent is present.

Redox Transformations of Functional Groups

The functional groups within this compound allow for specific reduction and oxidation reactions.

Reduction:

Ester Reduction: The methyl ester group can be reduced to a primary alcohol, [4-(pyrimidin-2-yloxy)phenyl]methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Ring Reduction: The aromatic pyrimidine and benzene (B151609) rings are generally resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like Rhodium or Ruthenium) would be required to reduce the rings, likely leading to a complex mixture of products.

Oxidation:

Ring Oxidation: The electron-deficient pyrimidine ring is highly resistant to oxidation. However, reaction with strong peracids (e.g., m-CPBA) could lead to the formation of a pyrimidine N-oxide at one of the ring nitrogens. wikipedia.org

Other Groups: The molecule lacks other easily oxidizable functional groups. The benzene ring and ether linkage are stable to common oxidizing agents.

Table 2: Potential Redox Reactions

| Reaction Type | Functional Group | Reagents | Potential Product |

| Reduction | Methyl Ester | LiAlH₄, then H₂O | [4-(pyrimidin-2-yloxy)phenyl]methanol |

| Oxidation | Pyrimidine Ring Nitrogen | m-CPBA | Methyl 4-(pyrimidin-N-oxide-2-yloxy)benzoate |

Derivatization via Peripheral Functionalization

Derivatization can be achieved by modifying the existing functional groups without cleaving the core aryl-ether-pyrimidine structure.

Reactions of the Carboxylic Acid: The most versatile handle for derivatization is the carboxylic acid obtained from the hydrolysis of the methyl ester (see section 3.1). 4-(Pyrimidin-2-yloxy)benzoic acid can be converted into a variety of other functional groups:

Amides: By reacting with an amine in the presence of a coupling agent (e.g., DCC, EDC).

Acid Chlorides: By reacting with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate for further synthesis.

Other Esters: Via Fischer esterification with different alcohols under acidic conditions.

Electrophilic Aromatic Substitution: The pyrimidin-2-yloxy substituent on the benzene ring acts as an electron-donating group and is an ortho, para-director for electrophilic aromatic substitution. Since the para position is already substituted, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed to the C3 and C5 positions of the benzene ring (ortho to the ether linkage). In contrast, the pyrimidine ring is deactivated towards electrophilic substitution. wikipedia.org

Exploration of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides insight into the reactivity and potential outcomes of chemical transformations.

Mechanism of Ester Hydrolysis: As previously mentioned, both acid- and base-catalyzed hydrolysis proceed through a tetrahedral intermediate .

In basic hydrolysis , the key intermediate is the tetrahedral alkoxide formed by the addition of OH⁻. The subsequent collapse of this intermediate is generally irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base present.

In acid-catalyzed hydrolysis , all steps are reversible. The key intermediate is the protonated tetrahedral species. The presence of excess water is crucial to favor the formation of the carboxylic acid product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This mechanism is central to understanding the reactivity at the pyrimidine C2 position.

Formation of the Meisenheimer Complex: The rate-determining step is typically the initial attack of the nucleophile on the C2 carbon. This forms a high-energy, non-aromatic anionic intermediate (Meisenheimer complex). nih.gov

Stabilization of the Intermediate: The stability of this intermediate is key to the facility of the reaction. For attack at C2, the negative charge is delocalized across the ring and, importantly, onto both nitrogen atoms through resonance. This delocalization provides substantial stabilization that lowers the activation energy for the reaction. echemi.com

Expulsion of the Leaving Group: The intermediate then re-aromatizes by expelling the leaving group. The facility of this step depends on the stability of the leaving group as an anion.

The understanding of these mechanisms allows for the rational design of synthetic routes to modify this compound or to use it as a building block for more complex molecules.

Comprehensive Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-(pyrimidin-2-yloxy)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons on both the pyrimidine (B1678525) and benzoate (B1203000) rings, as well as the methyl ester protons.

Pyrimidine Ring Protons: The pyrimidine ring has three protons. The proton at the 5-position is anticipated to appear as a triplet, while the two protons at the 4- and 6-positions would appear as a doublet. Based on data for similar pyrimidine derivatives, these signals are expected in the aromatic region of the spectrum. researchgate.netresearchgate.netchemicalbook.com

Benzoate Ring Protons: The benzoate moiety will show two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected to appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected to be observed in the downfield region of the spectrum.

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region corresponding to the carbon atoms of the pyrimidine and benzoate rings. The chemical shifts will be influenced by the substituent effects of the ether linkage and the ester group.

Methyl Carbon: An upfield signal will correspond to the methyl carbon of the ester group.

A predicted ¹H NMR spectrum for the related compound Methyl benzoate shows signals for the methyl protons at approximately 3.89 ppm and aromatic protons between 7.26 and 8.03 ppm. nih.govnih.gov For pyrimidine itself, the proton signals appear at approximately 7.38 ppm, 8.78 ppm, and 9.27 ppm. chemicalbook.com These values provide a reasonable estimation for the expected chemical shifts in this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet |

| Benzoate Ring (2H) | ~7.2-7.4 | Doublet |

| Benzoate Ring (2H) | ~8.0-8.2 | Doublet |

| Pyrimidine Ring (H-5) | ~7.2-7.4 | Triplet |

| Pyrimidine Ring (H-4, H-6) | ~8.6-8.8 | Doublet |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Ester (-OCH₃) | ~52 |

| Aromatic C-H | ~115-132 |

| Aromatic C-O | ~150-165 |

| Aromatic C-N | ~157-160 |

| Ester Carbonyl (C=O) | ~165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key functional groups are the ester, the ether, and the aromatic rings.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester and Ether): The spectrum should show C-O stretching vibrations. The ester C-O stretch typically appears in the 1250-1300 cm⁻¹ region, while the aryl ether C-O-C stretch will likely produce a strong band around 1200-1250 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the pyrimidine and benzene rings.

Aromatic C-H Stretch: These vibrations are typically observed as a group of weak to moderate bands above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the fingerprint region (below 1000 cm⁻¹).

The IR spectrum of the related compound Methyl 4(methylamino)benzoate shows characteristic peaks that support these expected ranges. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch (Ester) | 1250-1300 | Strong |

| C-O-C Stretch (Aryl Ether) | 1200-1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Molecular Ion Peak (M⁺): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Fragmentation Pattern: The molecule is likely to fragment at the ether and ester linkages. Common fragments would include the pyrimidin-2-yloxy cation, the 4-methoxycarbonylbenzoyl cation, and further fragments arising from the loss of the methoxy (B1213986) group or carbon monoxide from the ester.

For instance, in the mass spectrum of the related compound Methyl 4-methylbenzoate, a prominent peak for the molecular ion is observed, along with fragments corresponding to the loss of the methoxy group. nih.gov

| Fragment Ion | Structure |

| [M]⁺ | [C₁₂H₁₀N₂O₃]⁺ |

| [M - OCH₃]⁺ | [C₁₁H₇N₂O₂]⁺ |

| [C₇H₅O₂]⁺ | [4-carboxybenzoyl cation] |

| [C₄H₃N₂O]⁺ | [pyrimidin-2-yloxy cation] |

X-ray Crystallography Studies of Related Pyrimidinyl Benzoate Structures

While a crystal structure for this compound is not publicly available, examining the crystallographic data of closely related compounds, such as pyrimidinyl benzoate derivatives, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Studies on related pyrimidinyl benzoate structures reveal that the conformation is largely dictated by the dihedral angles between the pyrimidine ring, the central benzoate core, and any substituent groups. For example, in Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the central phenyl ring is significantly twisted with respect to the two pyrimidine rings, with interplanar angles of 66.5(2)° and 71.9(2)°. researchgate.net Similarly, in Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine and phenyl rings are twisted by an angle of 61.3(1)°. nih.gov This suggests that the pyrimidine and benzoate rings in this compound are also likely to be non-coplanar.

In the absence of strong hydrogen bond donors in this compound, the crystal packing is expected to be dominated by weaker intermolecular forces.

π-π Stacking: The aromatic pyrimidine and benzoate rings can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. researchgate.netnih.gov

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen and nitrogen atoms as acceptors are likely to play a significant role in the crystal packing.

Advanced Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For Methyl 4-(pyrimidin-2-yloxy)benzoate, MD simulations can provide critical information about its conformational flexibility and its stability when bound to a biological target.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar pyrimidine (B1678525) derivatives. rsc.orgnih.govnih.gov These studies establish a clear framework for how such an investigation would be conducted and the nature of the expected findings.

An MD simulation for this compound would typically involve the following steps:

System Setup: The initial 3D structure of the compound, often obtained from crystallographic data or generated through molecular modeling, is placed in a simulation box. The box is then solvated with a suitable water model (e.g., TIP3P) to mimic physiological conditions. Counterions are added to neutralize the system's charge. nih.gov

Energy Minimization: The system's energy is minimized to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure (e.g., 1 bar). This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system reaches a stable state before the production run.

Production MD: The simulation is run for an extended period, typically on the nanosecond to microsecond timescale, during which the trajectories of all atoms are saved. nih.gov

Analysis of the MD trajectories for this compound, particularly when in complex with a target protein, would yield insights into:

Conformational Landscapes: The ether linkage between the pyrimidine and benzoate (B1203000) moieties allows for considerable rotational freedom. MD simulations can map the accessible conformations of the molecule, identifying low-energy, stable states. The dihedral angle between the pyrimidine and phenyl rings is a key parameter; in related structures, this angle has been observed to be significantly twisted. nih.gov

Binding Stability: When studying the interaction with a biological target, the root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated over time. A stable RMSD suggests a stable binding mode. nih.gov

Flexibility of the Molecule: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight the most flexible regions of this compound. This information is crucial for understanding its adaptation within a binding pocket.

Intermolecular Interactions: The simulations can detail the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the pyrimidine nitrogen atoms are potential hydrogen bond acceptors. nih.gov

The following interactive table outlines the typical parameters and analyses in a hypothetical MD simulation study of this compound bound to a kinase, a common target for pyrimidine-containing inhibitors.

| Parameter/Analysis | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the production MD run. | 100-500 ns |

| Force Field | Set of parameters to calculate potential energy. | OPLS3e, AMBER |

| Water Model | Model used to represent water molecules. | SPC, TIP3P |

| RMSD (Ligand) | Measures the average deviation of the ligand's position from a reference structure. | Low and stable values (< 2 Å) indicate binding stability. |

| RMSF (Protein) | Measures the fluctuation of individual amino acid residues. | Peaks indicate flexible regions, often loops. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the ligand and protein. | Stable hydrogen bonds with key residues (e.g., Cys, Leu) in the active site. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For this compound, QSAR models can be developed to predict its efficacy for a specific biological endpoint, such as enzyme inhibition or cellular toxicity, based on its molecular properties.

Detailed Research Findings:

While no specific QSAR model for this compound is found in the reviewed literature, numerous studies have successfully applied QSAR to various classes of pyrimidine derivatives to predict activities such as anticancer, antimicrobial, and herbicidal effects. nih.govnih.govresearchgate.net These studies demonstrate the utility of QSAR in drug discovery by enabling the prediction of activity for novel or untested compounds, thereby prioritizing synthesis and experimental testing. jocpr.com

A QSAR study involving this compound would follow these general steps:

Data Set Collection: A dataset of structurally related pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled. tandfonline.com

Molecular Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: van der Waals volume, dipole moment, steric parameters.

Model Development: Statistical methods are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. A good model will have high correlation coefficients (r²) and low root mean square error (RMSE) for both the training and test sets. nih.gov

For this compound, relevant descriptors in a QSAR model for kinase inhibition, for instance, might include those related to its size, shape, hydrophobicity (logP), and electronic properties (e.g., partial charges on the pyrimidine nitrogens and ether oxygen). The resulting QSAR model could then be used to predict the biological activity of this compound.

The following interactive data table illustrates a hypothetical set of descriptors and predicted activity for this compound within a QSAR study on kinase inhibitors.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted pIC50 |

|---|---|---|---|---|

| This compound | 230.22 | 2.5 | 64.5 | 6.8 |

| Compound A (Hypothetical) | 244.25 | 2.8 | 64.5 | 7.1 |

| Compound B (Hypothetical) | 216.19 | 2.2 | 64.5 | 6.5 |

| Compound C (Hypothetical) | 260.28 | 3.1 | 73.7 | 7.5 |

The predicted activity from a validated QSAR model provides a quantitative estimate of the compound's potential efficacy, guiding decisions on whether to advance it for further preclinical testing. nih.gov

Exploration of Biological Activities and Pharmacological Relevance

Anticancer/Antitumor Activity ResearchThe anticancer or antitumor potential of Methyl 4-(pyrimidin-2-yloxy)benzoate has not been documented in the reviewed literature.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. The process is complex, often involving a cascade of molecular events. Key players in the apoptotic pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. The Bcl-2 family regulates the integrity of the mitochondrial outer membrane. nih.gov Pro-apoptotic members like BAX and BAK, when activated, permeabilize this membrane, leading to the release of cytochrome c. nih.gov In the cytosol, cytochrome c associates with APAF-1 to activate caspases, which are the executioners of apoptosis. nih.gov

While research on the direct apoptotic activity of this compound is not extensively detailed in the public domain, the broader class of pyrimidine (B1678525) derivatives has been a subject of interest in medicinal chemistry for its potential to induce apoptosis. For instance, related compounds are investigated for their ability to inhibit anti-apoptotic Bcl-2 proteins. nih.gov The inhibition of these proteins can "prime" cancer cells for death by unleashing pro-apoptotic activator proteins. nih.gov Furthermore, the activation of caspase-3 and caspase-7, which cleave essential cellular substrates like PARP-1, is a hallmark of apoptosis that has been observed with other bioactive molecules. mdpi.com The investigation into whether this compound specifically utilizes these pathways remains a subject for further research.

Herbicidal Activity Studies and Agrochemical Applications

Derivatives of pyrimidyloxybenzoic acid are recognized for their herbicidal properties. google.com These compounds belong to a larger group of herbicides known as aryloxyphenoxypropionates (APPs), which are particularly effective against monocotyledonous (grassy) weeds. researchgate.net The utility of these compounds in agriculture is significant, as they can offer selective weed control in various crops.

Pre-emergence and Post-emergence Efficacy

The efficacy of a herbicide is often evaluated based on its application timing relative to the emergence of weeds and crops. Pre-emergence herbicides are applied before weeds sprout, while post-emergence herbicides are effective against established weeds. mdpi.comresearchgate.net

Studies on compounds structurally related to this compound, specifically other pyrimidinyloxyphenoxypropionate derivatives, have demonstrated significant herbicidal effects. Preliminary bioassays have shown that many of these compounds exhibit good herbicidal activity against weeds like rape and barnyard grass. researchgate.net Some of these derivatives were found to be more potent in inhibiting the stalk growth of barnyard grass than the commercial herbicide cyhalofop. researchgate.net The efficacy of such herbicides can be influenced by the specific substitutions on the pyrimidine and phenoxy rings. researchgate.net For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives showed excellent activity against the monocot weed bentgrass, comparable to commercial herbicides like clomazone (B1669216) and flumioxazin. mdpi.com

The table below summarizes the efficacy of related pyrimidine-based compounds against various weeds, as indicative of the potential of this chemical class.

| Herbicide Class/Analogue | Application Timing | Target Weed(s) | Efficacy Finding |

| Pyrimidinyloxyphenoxypropionates | Post-emergence | Rape, Barnyard Grass | Good herbicidal activity; some analogues more potent than commercial herbicide cyhalofop. researchgate.net |

| Pyrido[2,3-d]pyrimidines | Post-emergence | Bentgrass (monocot) | High activity, comparable to clomazone and flumioxazin. mdpi.com |

| Pyrido[2,3-d]pyrimidines | Post-emergence | Lettuce (dicot) | Generally low to no activity, indicating selectivity. mdpi.com |

| Bispyribac-sodium (a pyrimidyloxybenzoate) | Post-emergence | Echinochloa spp. (in rice) | Effective control of grasses, sedges, and broadleaf weeds. google.com |

Selective Toxicity and Crop Safety

A crucial aspect of a herbicide's utility is its selective toxicity, meaning it should control weeds without harming the desired crop. chemenu.com Aryloxyphenoxypropionate herbicides are known for their selectivity, primarily targeting grassy weeds in broadleaf crops. researchgate.net This selectivity is often due to the differential metabolism of the herbicide by the crop and the weed.

Research into pyrido[2,3-d]pyrimidine derivatives, which share a core structure, has shown significant differences in activity between monocot and dicot plants. mdpi.com While these compounds were highly effective against bentgrass (a monocot), they showed minimal to no activity against lettuce (a dicot), demonstrating a high degree of selective toxicity. mdpi.com This suggests that herbicides from this chemical family, potentially including this compound, could be developed for safe use in dicotyledonous crops like soybeans and peanuts. google.com

Enzyme Inhibition and Receptor Binding Investigations

The biological activity of many chemical compounds stems from their ability to inhibit specific enzymes or bind to cellular receptors. This interaction disrupts a critical metabolic or signaling pathway in the target organism.

Target Identification and Validation

For the class of aryloxyphenoxypropionate (APP) herbicides, the primary molecular target has been identified and validated as acetyl-CoA carboxylase (ACCase). researchgate.net ACCase is a crucial enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. researchgate.net The inhibition of this enzyme in susceptible plants leads to a cessation of growth and eventual death. The validation of ACCase as the target is supported by the fact that resistance to these herbicides in some weed biotypes is linked to mutations in the gene encoding for ACCase. researchgate.net

Mechanism of Action Elucidation

The mechanism of action for APP herbicides involves the specific inhibition of the ACCase enzyme in monocots. researchgate.net This inhibition is stereospecific, meaning that only one enantiomer of the herbicide is typically active. The herbicidal molecule binds to the enzyme, preventing it from catalyzing the first committed step in fatty acid synthesis. This disruption of lipid synthesis is catastrophic for the plant, particularly in rapidly growing regions like meristems. The selectivity between monocots and dicots is attributed to differences in the structure of the ACCase enzyme; the form found in most dicots is resistant to inhibition by APP herbicides. researchgate.net While direct studies on this compound's interaction with ACCase are not widely published, its structural similarity to known ACCase inhibitors strongly suggests a similar mechanism of action.

| Compound Class | Target Enzyme | Mechanism of Action |

| Aryloxyphenoxypropionates (APPs) | Acetyl-CoA carboxylase (ACCase) | Inhibition of fatty acid biosynthesis in susceptible monocot plants. researchgate.net |

| Pyrimidyloxybenzoates | Acetyl-CoA carboxylase (ACCase) | Believed to inhibit ACCase, consistent with the broader APP class. google.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Design Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of "this compound," these studies aim to identify key structural motifs and functional groups that can be modified to enhance potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a pyrimidine ring linked to a benzoate (B1203000) group via an ether bond, offers multiple points for chemical modification.

Detailed Research Findings

Research into diaryl ether and pyrimidine-based compounds has revealed several key trends that guide the optimization of analogs of "this compound" for various biological targets, including protein kinases and cancer cells.

Modifications on the Pyrimidine Ring: The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. Studies on related 2,4-disubstituted pyrimidine derivatives have shown that both the steric and electronic properties of substituents at the C-4 and C-6 positions significantly impact inhibitory potency against enzymes like cholinesterases. For kinase inhibition, the introduction of small, hydrogen-bonding groups can enhance binding to the hinge region of the kinase active site. For instance, in a series of 4,6-diaryl pyrimidines, the nature of the substituent at the 2-position was found to be crucial for antiproliferative efficacy. researchgate.net

Interactive Data Tables

The following data tables summarize hypothetical SAR findings based on trends observed in related pyrimidine and diaryl ether compounds. These tables illustrate how systematic modifications could influence the biological activity, typically measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 1: Effect of Substitution on the Pyrimidine Ring

This table explores the impact of various substituents at the C-4 and C-6 positions of the pyrimidine ring on inhibitory activity against a hypothetical kinase.

| Compound ID | R1 (C4-Position) | R2 (C6-Position) | IC50 (µM) |

| 1 | H | H | 15.2 |

| 1a | CH₃ | H | 8.5 |

| 1b | Cl | H | 5.1 |

| 1c | NH₂ | H | 2.3 |

| 1d | H | CH₃ | 10.8 |

| 1e | H | Cl | 7.9 |

Data is hypothetical and for illustrative purposes based on general SAR principles for pyrimidine derivatives.

Table 2: Effect of Substitution on the Phenyl Ring (Benzoate Moiety)

This table examines how different substituents on the phenyl ring of the benzoate group affect anti-proliferative activity in a cancer cell line.

| Compound ID | R3 (Benzoate Ring) | Cell Line | IC50 (µM) |

| 2 | H | MCF-7 | 25.0 |

| 2a | 4-Chloro | MCF-7 | 7.8 |

| 2b | 4-Fluoro | MCF-7 | 12.3 |

| 2c | 4-Methoxy | MCF-7 | 18.5 |

| 2d | 3-Chloro | MCF-7 | 15.6 |

| 2e | 3-Nitro | MCF-7 | 30.2 |

Data is hypothetical and for illustrative purposes based on SAR studies of similar diaryl ether compounds.

Table 3: Influence of the Linker Atom

This table compares the effect of replacing the ether oxygen with other atoms or groups on the inhibitory activity.

| Compound ID | Linker (X) | Target | IC50 (µM) |

| 3 | O (Ether) | Kinase Y | 15.2 |

| 3a | S (Thioether) | Kinase Y | 22.1 |

| 3b | NH (Amino) | Kinase Y | 9.8 |

| 3c | SO₂ (Sulfone) | Kinase Y | 45.5 |

Data is hypothetical and for illustrative purposes, reflecting common bioisosteric replacement strategies.

These SAR studies are fundamental for the rational design of more potent and selective analogs of "this compound." By systematically exploring the chemical space around this core scaffold, researchers can optimize the compound's properties for potential therapeutic applications.

Derivatization and Analogue Development for Targeted Applications

Rational Design of Novel Methyl 4-(pyrimidin-2-yloxy)benzoate Derivatives

The rational design of derivatives based on the this compound framework is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy and selectivity. This process often involves the bioisosteric replacement of functional groups and the combination of pharmacophores to interact with specific biological targets. nih.gov

One prominent strategy is the development of multi-target-directed ligands, which are designed to interact with multiple pathways involved in complex diseases like cancer. nih.gov For instance, by integrating the pyrimidine (B1678525) scaffold, known for its role in inhibiting kinases, with other pharmacophoric elements, researchers can design "smart" molecules. These molecules can potentially offer improved therapeutic outcomes and reduce the risk of adverse reactions. nih.gov

The design process is heavily reliant on understanding the structure-activity relationships (SAR) of existing compounds. For example, in the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases like rheumatoid arthritis, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold was identified as a potent core. documentsdelivered.com Subsequent design efforts focused on modifying substituents to enhance potency, selectivity, and pharmacokinetic properties. documentsdelivered.com

Molecular modeling and docking studies are also crucial in the rational design phase. These computational techniques allow for the visualization of how a designed molecule might bind to the active site of a target protein, such as cyclooxygenase-2 (COX-2). nih.gov This in-silico analysis helps in prioritizing which derivatives to synthesize, saving time and resources. For example, the design of novel benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives as COX-2 inhibitors was guided by docking studies to ensure the methylsulfonyl pharmacophore was correctly positioned within the enzyme's active site. nih.gov

Synthesis of Substituted Pyrimidine and Benzoate (B1203000) Analogues

The synthesis of analogues of this compound involves a variety of chemical reactions to introduce substituents on both the pyrimidine and benzoate rings. A common approach begins with the synthesis of precursor molecules, such as chalcones, which are α,β-unsaturated ketones. These can be synthesized via the Claisen-Schmidt condensation of an appropriate ketone and aldehyde. nih.gov

The pyrimidine ring itself is often formed through condensation reactions. For instance, pyrimidine derivatives can be synthesized by condensing a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov Another key intermediate, 2-(2-cyanoacetamido)pyrazine, serves as a versatile precursor for creating a range of pyrazine-linked heterocycles, including pyridines and thiazoles. researchgate.net

The modification of the benzoate moiety or the introduction of different linkers often involves standard organic chemistry transformations. For example, the synthesis of nilotinib (B1678881) and imatinib (B729), which share a related structural core, involves the creation of a key intermediate, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. google.com This highlights the strategic C-N bond formation to link the pyrimidine ring with a modified benzoate structure.

A general synthetic route for creating derivatives can be seen in the preparation of novel 2-(pyridin-2-yl) pyrimidine compounds. mdpi.com These syntheses often involve multi-step processes, starting with commercially available materials and employing reactions like nucleophilic substitution and amide coupling to build the final complex molecules.

Impact of Substituent Effects on Biological and Chemical Profiles

The nature and position of substituents on the pyrimidine and benzoate rings, as well as the linker connecting them, have a profound impact on the biological and chemical properties of the resulting analogues. These substituent effects are a key consideration in the optimization of lead compounds.

The introduction of different substituents can dramatically alter the biological activity of the parent compound. For instance, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the antimicrobial activity was found to be dependent on the nature of the substituent attached to the benzene (B151609) ring. nih.gov Similarly, for novel pyrazolo[3,4-d]pyrimidine derivatives designed as anticancer agents, different substitutions led to varying levels of cytotoxicity against breast cancer cell lines. rsc.org

Substituents also influence the selectivity of a compound for its biological target. In the development of EGFR inhibitors, the substitution pattern on thieno[2,3-d]pyrimidine (B153573) derivatives was crucial for achieving selectivity for the mutant form of the enzyme over the wild type. researchgate.net Likewise, for COX-2 inhibitors based on a benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold, different substituents on the phenyl ring resulted in varying inhibitory concentrations (IC50) and selectivity for COX-2 over COX-1. nih.gov

The physicochemical properties of the analogues, such as lipophilicity and molecular weight, are also governed by substituent effects. In a study of pyrimidine derivatives as antioxidants, the presence of a thienyl ring instead of a phenyl ring was found to reduce interactions with the DPPH radical, indicating a change in antioxidant activity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of various pyrimidine-based analogues:

| Core Scaffold | Substituent/Modification | Biological Target/Activity | Observed Impact | Reference |

| Pyrido[2,3-d]pyrimidine (B1209978) | Thienyl vs. Phenyl ring | Antioxidant (DPPH radical scavenging) | Thienyl ring reduced activity compared to phenyl ring. | nih.gov |

| 2-(Pyridin-2-yl) pyrimidine | p-tolylcarbamoyl and (3,4-difluorophenyl)carbamoyl | Anti-fibrotic (HSC-T6 cells) | Showed the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively. | mdpi.com |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | 4-(methylsulfonyl)phenyl | COX-2 Inhibition | Highest COX-2 inhibitory effect (IC50: 0.05 µM). | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Various substitutions on the pyrazole (B372694) ring | Anticancer (MDA-MB-468 breast cancer cells) | Compound 12b showed the highest activity with an IC50 of 3.343 µM. | rsc.org |

| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Modifications to improve drug-like profile | Btk Inhibition | Optimal compound B16 showed potent inhibition (IC50 = 21.70 nM) and favorable pharmacokinetics. | documentsdelivered.com |

Exploration of Heterocyclic and Aliphatic Linkers in Analogues

One common alternative is the amide linker (-NHCO-), as seen in Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. nih.govnih.gov In this compound, the pyrimidine and phenyl rings are twisted with respect to each other, a conformation influenced by the nature of the amide bond. nih.govnih.gov Another related linkage is the amino group (-NH-), which is present in analogues developed as intermediates for kinase inhibitors like imatinib and nilotinib. google.com

Thioether linkages (-S-) have also been successfully incorporated. For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives utilize a thioacetohydrazide linker to connect the pyrimidine core to various substituted phenyl rings. nih.gov This demonstrates the versatility of using sulfur-containing linkers in the design of bioactive compounds.

In some cases, the pyrimidine ring is directly fused to another heterocyclic system, effectively creating a more rigid structure without a traditional linker. Examples include pyrido[2,3-d]pyrimidines, benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govnih.govrsc.org This approach can be beneficial for locking the molecule into a specific conformation required for binding to a biological target.

The choice of linker is a strategic decision in the design of new analogues, as it affects the molecule's flexibility, polarity, and ability to form hydrogen bonds, all of which are crucial for target interaction.

The table below provides examples of different linkers used in analogues related to the this compound scaffold:

| Linker Type | Example Compound/Analogue Class | Significance | Reference |

| Ether (-O-) | This compound (parent) | Core structure linkage. | - |

| Amide (-NHCO-) | Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate | Connects pyrimidine and benzoate moieties, influencing ring orientation. | nih.govnih.gov |

| Amino (-NH-) | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Key linkage in kinase inhibitor intermediates. | google.com |

| Thioether (-S-) | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Provides a flexible, sulfur-containing connection. | nih.gov |

| Fused Ring System | Pyrido[2,3-d]pyrimidines, Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines | Creates a rigid, conformationally restricted structure. | nih.govnih.gov |

Potential Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Pathway Interrogation

A detailed search of scientific literature did not yield specific studies where Methyl 4-(pyrimidin-2-yloxy)benzoate has been developed or utilized as a chemical probe for interrogating biological pathways. The development of a chemical probe requires extensive characterization of a molecule's specific and potent interaction with a biological target, along with a suite of control compounds. At present, such research for this particular molecule has not been published.

Exploration in Advanced Materials Development

The application of this compound in the field of advanced materials is not described in the available research. The sections below detail the lack of specific findings in designated sub-fields.

There is no current research available that classifies or investigates this compound as a specialty chemical or its incorporation into functional materials. Its primary availability appears to be as a research chemical or building block from specialty suppliers. synchem.com

An extensive review of the literature does not show any reported use of this compound in the synthesis or as a component of dyes or polymers. While aromatic ethers and heterocyclic compounds can be used in polymer and dye chemistry, this specific molecule has not been documented in such applications.

Catalysis and Ligand Development

While structurally related compounds containing a pyrimidine (B1678525) and a benzoate (B1203000) moiety connected by different linkers (e.g., a carbamoyl (B1232498) group) have been investigated as ligands for metal complexes, there is no specific research detailing the use of this compound itself as a catalyst or in ligand development. The ether linkage and the specific stereoelectronic properties of this compound would necessitate dedicated studies to determine its potential coordinating ability with metal centers, which are not yet available in the literature.

Compound Data

Below is a table summarizing the basic chemical data for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1090587-89-5 | synchem.com |

| Molecular Formula | C₁₂H₁₀N₂O₃ | synchem.com |

| Molecular Weight | 230.22 g/mol | synchem.com |

| Purity | >95% (Commercially available) | synchem.com |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Pyrimidinyl Benzoates

The synthesis of pyrimidinyl benzoates and related pyrimidine (B1678525) ethers is continuously evolving, with new methodologies offering greater efficiency, selectivity, and diversity. Traditional methods are being supplemented and, in some cases, replaced by advanced catalytic systems and novel reaction pathways.

Recent advancements in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided powerful tools for the formation of the crucial C-O bond in pyrimidinyl aryl ethers. researchgate.net These methods allow for the coupling of a pyrimidine halide with a substituted phenol, or vice versa, under relatively mild conditions. The development of new ligands and catalysts continues to expand the scope and utility of these reactions.

Furthermore, metal-free synthetic routes are gaining traction due to their cost-effectiveness and reduced environmental impact. For instance, nucleophilic aromatic substitution (SNAr) reactions, where a halogen on the pyrimidine ring is displaced by a phenoxide, are a viable strategy, particularly when the pyrimidine ring is activated by electron-withdrawing groups. organic-chemistry.org The synthesis of pyrimidine ether derivatives for use as fungicides has been successfully demonstrated using this approach. nih.govacs.org The exploration of flow chemistry and microwave-assisted synthesis also presents opportunities to accelerate the synthesis and purification of pyrimidinyl benzoate (B1203000) libraries for high-throughput screening.

A key area of future research will be the development of regioselective synthetic methods to control the substitution pattern on both the pyrimidine and benzoate rings, which is crucial for fine-tuning the compound's properties. The use of directing groups to achieve site-selective C-H functionalization on the benzoate or pyrimidine core is a promising avenue for creating novel analogs that would be difficult to access through classical methods. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to pyrimidinyl benzoates is a frontier of significant promise. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with increasing accuracy. nih.gov

Key applications of AI/ML in pyrimidinyl benzoate research include:

De Novo Design: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with desired properties, such as high binding affinity for a specific biological target or favorable pharmacokinetic profiles. rsc.org

Virtual Screening: Machine learning models can be trained to predict the biological activity of large libraries of virtual compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates. researchgate.net This can dramatically reduce the time and cost of early-stage drug discovery. An AI-powered screening approach was recently used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative targeting TLR4 homodimerization. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and often challenging aspect of drug development. AI models can be trained to predict these properties from a molecule's structure, helping to identify potential liabilities early in the discovery process. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex structure-activity relationships, identifying the key molecular features that contribute to a compound's biological activity. This understanding can guide the rational design of more potent and selective analogs.

The integration of AI and ML into the design-synthesize-test-analyze cycle will undoubtedly accelerate the discovery and optimization of new pyrimidinyl benzoates for a wide range of applications.

Deepening Mechanistic Understanding of Biological Interactions

While the synthesis of novel compounds is essential, a deep understanding of their mechanism of action at the molecular level is paramount for their successful translation into therapeutic agents or other functional molecules. For pyrimidinyl benzoates, this involves elucidating how they interact with their biological targets and the downstream consequences of these interactions.

Future research should focus on: